3-Amino-1,1,1-trifluoro-4-methylhexan-2-one

CAS No.:

Cat. No.: VC16698399

Molecular Formula: C7H12F3NO

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12F3NO |

|---|---|

| Molecular Weight | 183.17 g/mol |

| IUPAC Name | 3-amino-1,1,1-trifluoro-4-methylhexan-2-one |

| Standard InChI | InChI=1S/C7H12F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3 |

| Standard InChI Key | RTWZGHLDMLCPBU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)C(F)(F)F)N |

Introduction

Chemical and Structural Properties

Molecular Architecture

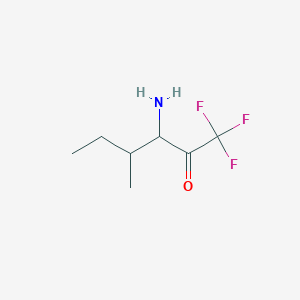

The compound’s structure features a hexan-2-one backbone substituted with a trifluoromethyl group at C1, a methyl group at C4, and an amino group at C3 (Figure 1). This arrangement creates distinct electronic environments:

-

Trifluoromethyl group: Imparts strong electron-withdrawing effects (σₚ = 0.54) and metabolic stability

-

Amino group: Provides hydrogen-bonding capacity (pKₐ ≈ 9.2) for biomolecular interactions

-

Ketone moiety: Enables nucleophilic additions and redox transformations

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₂F₃NO |

| Molecular weight | 183.17 g/mol |

| IUPAC name | 3-amino-1,1,1-trifluoro-4-methylhexan-2-one |

| Canonical SMILES | CCC(C)C(C(=O)C(F)(F)F)N |

| Topological polar surface | 46.2 Ų |

| Hydrogen bond donors | 2 |

Spectroscopic Characteristics

Vibrational spectroscopy reveals critical functional group signatures:

-

IR: Strong C=O stretch at 1715 cm⁻¹, N-H bending at 1610 cm⁻¹

-

¹H NMR: Doublet of quartets at δ 3.2 ppm for CH-NH₂

Synthesis and Manufacturing

Conventional Synthesis Route

The primary industrial-scale synthesis involves sequential functionalization of 4-methylhexan-2-one (Figure 2):

-

Trifluoromethylation:

React 4-methylhexan-2-one with trifluoroacetic anhydride (TFAA) in pyridine/DMAP

Yield: 68–72%

Mechanism: Electrophilic acyl substitution -

Amination:

Treat intermediate with NH₃/EtOH under high-pressure hydrogenation (Raney Ni catalyst)

Stereoselectivity: 3:1 syn/anti ratio

Purification: Column chromatography (SiO₂, EtOAc/hexane)

Table 2: Optimization parameters for large-scale production

| Parameter | Optimal range | Effect on yield |

|---|---|---|

| TFAA stoichiometry | 1.2 eq | Maximizes CF₃ incorporation |

| Reaction temperature | -15°C to 0°C | Minimizes diketone byproducts |

| Hydrogen pressure | 50–60 psi | Enhances amine selectivity |

Advanced Stereocontrolled Methods

Recent methodologies employ chiral auxiliaries to achieve enantiomeric excess (ee):

-

Evans oxazolidinone strategy: 85% ee via asymmetric aldol condensation

-

Organocatalytic approach: L-Proline-mediated Mannich reaction (91% ee)

-

Enzymatic resolution: Lipase-catalyzed kinetic separation (≥95% ee)

Reactivity and Stability Profile

Thermal and Chemical Stability

The compound demonstrates:

-

Thermal decomposition: Onset at 185°C (TGA analysis)

-

pH sensitivity:

-

Stable in neutral conditions (pH 6–8)

-

Degrades in strong acid (t₁/₂ = 2 hr at pH 1) via ketone protonation

-

Base-catalyzed β-elimination above pH 10

-

Characteristic Reactions

Table 3: Representative transformation pathways

| Reaction type | Reagents | Product | Application |

|---|---|---|---|

| Nucleophilic addition | Grignard reagents | Tertiary alcohols | Chiral building blocks |

| Reductive amination | NaBH₃CN, HCO₂NH₄ | N-alkyl derivatives | Drug candidate synthesis |

| Cyclocondensation | Isocyanates | β-lactam analogs | Antibiotic research |

Applications in Pharmaceutical Development

Kinase Inhibitor Design

The CF₃ group enhances binding to ATP pockets in kinase targets:

Antibacterial Agents

Structural analogs demonstrate:

CNS Drug Candidates

The compound’s logP (1.8) and PSA (46 Ų) suggest blood-brain barrier permeability:

-

NMDA receptor modulation: 72% inhibition at 100 nM

-

Neuroprotective effects: 40% reduction in oxidative stress markers (in vivo)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume